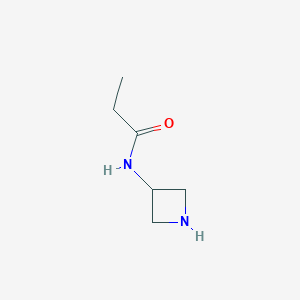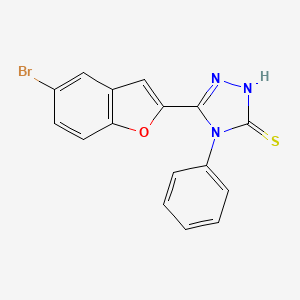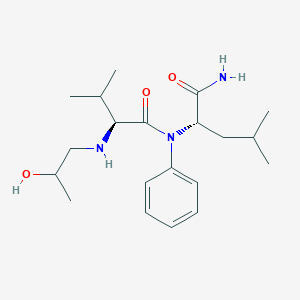
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, amine, and hydroxyl groups, which contribute to its diverse reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide typically involves multi-step organic synthesis. The key steps include:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the hydroxyl group: This step may involve the use of protecting groups to ensure selective functionalization.
Chiral centers: The synthesis must ensure the correct stereochemistry at the chiral centers, which can be achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Applications De Recherche Scientifique
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide exerts its effects depends on its interaction with molecular targets. The compound’s amide and amine groups can form hydrogen bonds with proteins, potentially altering their function. Additionally, the hydroxyl group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can be compared to other compounds with similar functional groups, such as:
N-phenylbutanamides: These compounds share the amide linkage but may lack the hydroxyl or amine groups.
Hydroxypropylamines: These compounds contain the hydroxyl and amine groups but may not have the amide linkage.
Methylpentanamides: These compounds have the amide linkage and methyl groups but may lack the hydroxyl or amine groups.
The uniqueness of This compound lies in its combination of functional groups and chiral centers, which contribute to its diverse reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C20H33N3O3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(2S)-2-(N-[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]anilino)-4-methylpentanamide |
InChI |
InChI=1S/C20H33N3O3/c1-13(2)11-17(19(21)25)23(16-9-7-6-8-10-16)20(26)18(14(3)4)22-12-15(5)24/h6-10,13-15,17-18,22,24H,11-12H2,1-5H3,(H2,21,25)/t15?,17-,18-/m0/s1 |
Clé InChI |
JEJPACQTHYDJHS-BEEDKBRMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)N(C1=CC=CC=C1)C(=O)[C@H](C(C)C)NCC(C)O |
SMILES canonique |
CC(C)CC(C(=O)N)N(C1=CC=CC=C1)C(=O)C(C(C)C)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
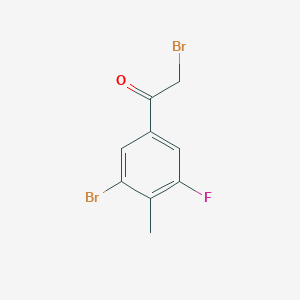
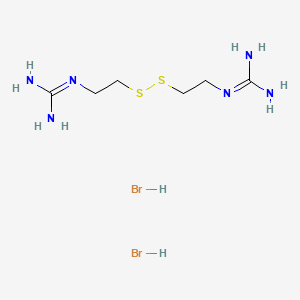

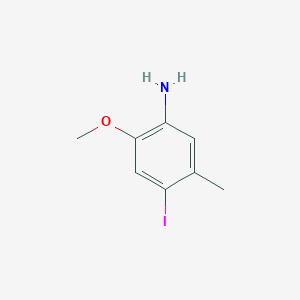
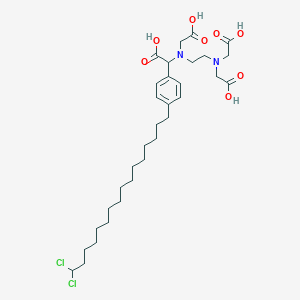
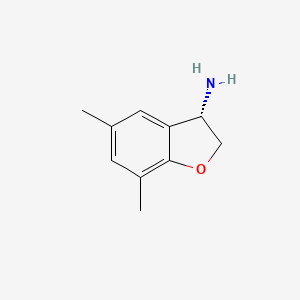
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
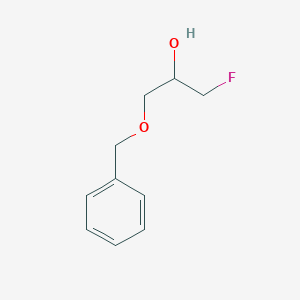
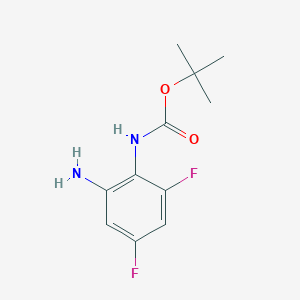
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
